2-Phenylpropyl 2-butenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl 2-butenoate typically involves the esterification of 2-butenoic acid with 2-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropyl 2-butenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylpropyl 2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Phenylpropyl 2-butenoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its potential use in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropyl butyrate: Similar structure but with a butyrate ester group instead of a butenoate group.
2-Phenylpropyl acetate: Contains an acetate ester group.
2-Phenylpropyl propionate: Contains a propionate ester group.
Uniqueness
2-Phenylpropyl 2-butenoate is unique due to the presence of the 2-butenoate ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
93857-94-4 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenylpropyl (E)-but-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h3-9,11H,10H2,1-2H3/b7-3+ |
InChI Key |
LQWSYJWVIVLBFG-XVNBXDOJSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC(C)C1=CC=CC=C1 |
Canonical SMILES |
CC=CC(=O)OCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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